
Copper phthalate
Descripción general
Descripción
Copper Phthalate is a compound with the molecular formula C8H4CuO4 . It is also known as Copper (2+) phthalate .
Synthesis Analysis
Copper-based nanoparticles have emerged as promising contenders in various chemical reactions . A phthalate-bridged copper (II) complex has been synthesized by the reaction of CuCl2 and phthalic acid in the presence of 1,10-phenanthroline in aqueous solution .Molecular Structure Analysis
The crystal structure of the complex has been determined by X-ray diffraction analysis to be orthorhombic . Each L2− ion bridges two adjacent Cu2+ ions with its two oxygen atoms from two carboxylic groups to form a one-dimensional zigzag chain .Chemical Reactions Analysis
Phthalates in the environment can easily enter into the human body and bioaccumulate in the adipose tissue . The benzene ring and double bond in the chemical structure of phthalates make them be easily detected by an ultraviolet detector or a diode array detector .Physical And Chemical Properties Analysis
The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties . The removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant .Aplicaciones Científicas De Investigación
Environmental Remediation : Copper phthalate, particularly in its nano-formulations, has shown effectiveness in the catalytic degradation of environmental pollutants. For instance, copper ferrite decorated multi-walled carbon nanotubes (CuFe2O4/MWCNTs) demonstrate high catalytic activity in the degradation of diethyl phthalate, a plasticizer and endocrine disruptor commonly found in the chemical industry (Zhang et al., 2016). Additionally, zero-valent copper (ZVC) has been used for oxidative degradation of organic pollutants like diethyl phthalate in aqueous solutions, revealing a potential for large-scale environmental applications (Wen et al., 2014).
Materials Science : In the realm of materials science, copper phthalate coordination polymers with unique structures are of interest. For instance, copper phthalate coordination polymers incorporating kinked dipyridyl ligands form unprecedented structures like 8-connected networks and one-dimensional chiral nanobarrels, which could have applications in nano-scale material design and synthesis (Braverman et al., 2009).
Chemical Engineering and Catalysis : Copper phthalate has been used in catalysis, such as in the synthesis of covalently linked plasticizers, which offer an environmentally safer alternative to traditional phthalate plasticizers, reducing the risk of leaching and environmental contamination (Earla & Braslau, 2014). Moreover, copper-based metal-organic frameworks (MOFs) activated with peroxymonosulfate have been employed for efficient removal of dibutyl phthalate, demonstrating their potential in water treatment technologies (Li et al., 2018).
Spectroscopy and Analysis : Copper phthalate complexes have been investigated using spectroscopic techniques, providing insights into their structural and electronic properties, which could have implications in analytical chemistry (Kumamaru et al., 1966).
Direcciones Futuras
In the future, except for the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers will be further exploited . The placental epigenome provides a unique opportunity to expand the DOHaD premise, particularly if research applies novel methodologies such as multi-omics analysis, sequencing of non-coding RNAs, mixtures analysis, and assessment of health outcomes beyond early childhood .
Propiedades
IUPAC Name |
copper;phthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLWPQCXDSGBU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143079 | |
| Record name | Copper phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper phthalate | |
CAS RN |
10027-30-2 | |
| Record name | Copper phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

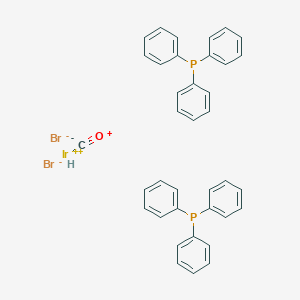
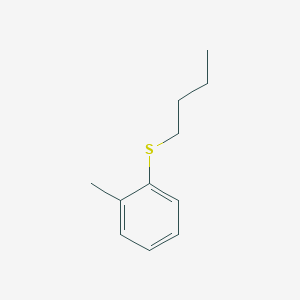
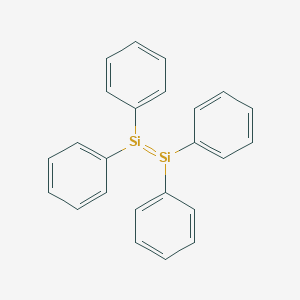
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
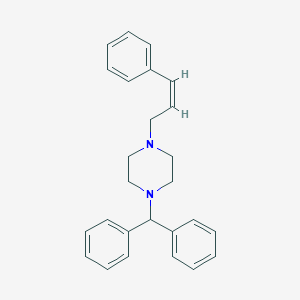
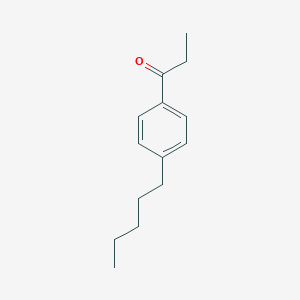

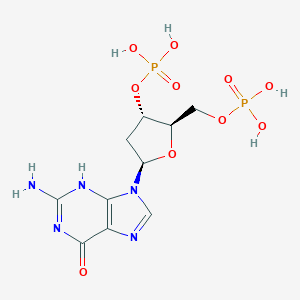
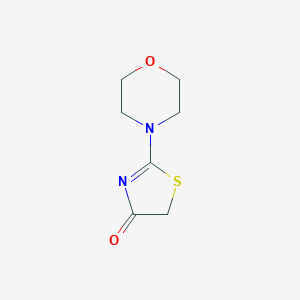
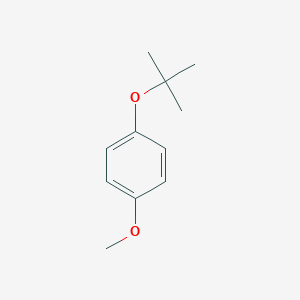
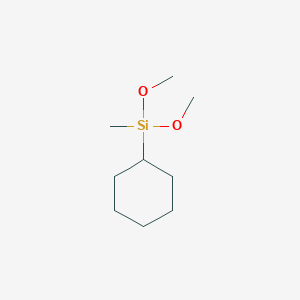
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
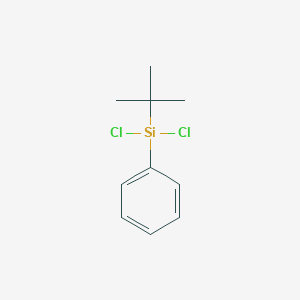
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)